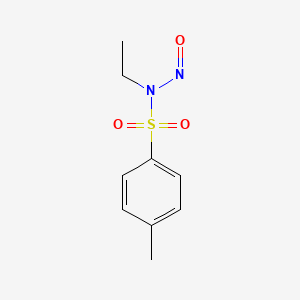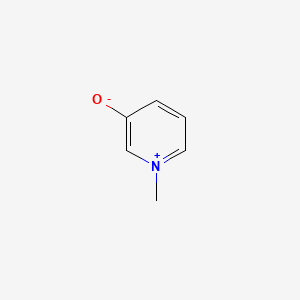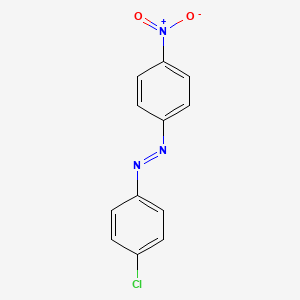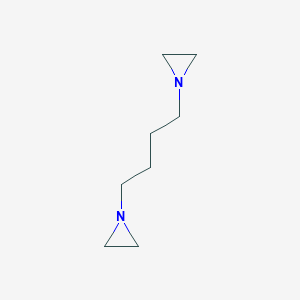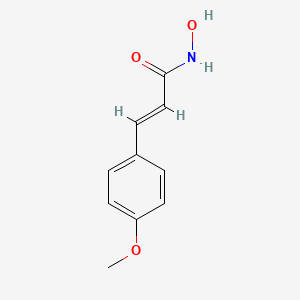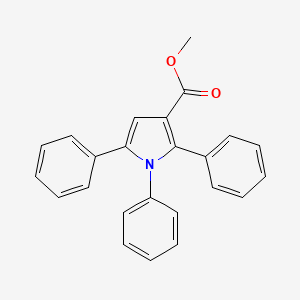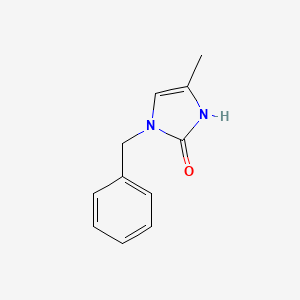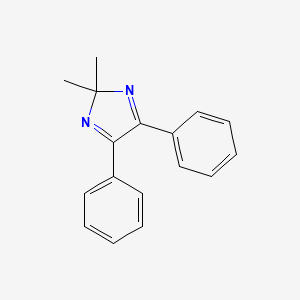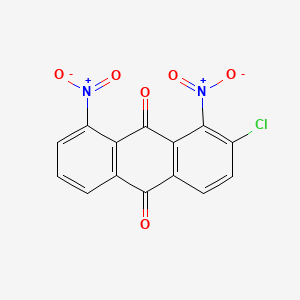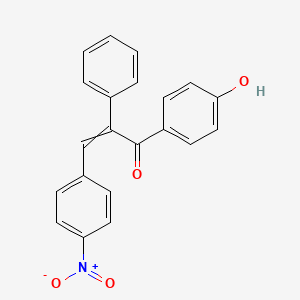
1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
準備方法
The synthesis of 1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The hydroxy group can undergo substitution reactions with alkylating agents or acylating agents to form ethers or esters, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antimicrobial effects could result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
類似化合物との比較
1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one can be compared with other chalcones and related compounds, such as:
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one: Lacks the hydroxy group, affecting its solubility and potential interactions with biological targets.
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one: Contains a methoxy group instead of a nitro group, which can influence its electronic properties and reactivity.
The presence of both hydroxy and nitro groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds .
特性
CAS番号 |
24845-09-8 |
|---|---|
分子式 |
C21H15NO4 |
分子量 |
345.3 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H15NO4/c23-19-12-8-17(9-13-19)21(24)20(16-4-2-1-3-5-16)14-15-6-10-18(11-7-15)22(25)26/h1-14,23H |
InChIキー |
NJYHQCFWJKIUEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
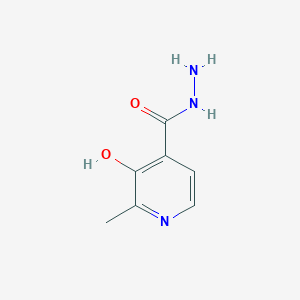
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
